molecular formula C12H13NO B1321512 1-(4-Methoxyphenyl)cyclobutanecarbonitrile CAS No. 29786-45-6

1-(4-Methoxyphenyl)cyclobutanecarbonitrile

Cat. No. B1321512
Key on ui cas rn: 29786-45-6
M. Wt: 187.24 g/mol
InChI Key: KKMVJOZLYNVVSK-UHFFFAOYSA-N
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Patent
US05519034

Procedure details

A mixture of 1-(4-methoxyphenyl)cyclobutane carbonitrile (41 g), potassium hydroxide (20 g) and diethylene glycol (160 ml) was heated under reflux for 3.5 hours. The mixture was added to water, acidified with dilute hydrochloric acid and extracted with ether. The extract yielded 1-(4-methoxyphenyl)cyclobutane carboxylic acid.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:13]#N)[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[OH-:15].[K+].C(O)COCCO.Cl.[OH2:25]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:13]([OH:25])=[O:15])[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1(CCC1)C#N
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
160 mL
Type
reactant
Smiles
C(COCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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